molecular formula C16H18O7 B567839 6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester CAS No. 1258951-02-8

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester

Cat. No.: B567839
CAS No.: 1258951-02-8
M. Wt: 322.313
InChI Key: OBLGWKSTNNZEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is a complex organic compound characterized by its unique structural features. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a white to pale yellow solid that is insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester typically involves multiple steps. One common method includes the esterification of 6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

1258951-02-8

Molecular Formula

C16H18O7

Molecular Weight

322.313

IUPAC Name

[6-(2-ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C16H18O7/c1-5-20-14(18)13(17)9-6-11-12(22-8-21-11)7-10(9)23-15(19)16(2,3)4/h6-7H,5,8H2,1-4H3

InChI Key

OBLGWKSTNNZEFF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C1=CC2=C(C=C1OC(=O)C(C)(C)C)OCO2

Synonyms

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.